molecular formula C23H28N6O9 B14779820 Thalidomide-O-acetamido-PEG3-C2-azide

Thalidomide-O-acetamido-PEG3-C2-azide

Cat. No.: B14779820
M. Wt: 532.5 g/mol
InChI Key: LPOYGZDPGIZIFJ-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG3-C2-azide is a bifunctional compound designed for targeted protein degradation, particularly in PROTAC (Proteolysis-Targeting Chimeras) applications. Its structure integrates four critical components:

  • Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling recruitment of ubiquitin machinery to degrade target proteins .
  • Acetamido group: Enhances metabolic stability compared to non-acetylated amide linkers .
  • PEG3 chain: A triethylene glycol spacer improving water solubility and biocompatibility while maintaining flexibility .
  • C2-azide: A terminal azide group enabling click chemistry conjugation (e.g., with alkynes) for modular drug design .

Molecular Formula: Estimated as C₂₁H₂₄N₆O₈ (extrapolated from PEG2 analog in ).
Key Applications: PROTAC synthesis, bioconjugation in drug delivery, and biochemical probes .

Properties

Molecular Formula

C23H28N6O9

Molecular Weight

532.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C23H28N6O9/c24-28-26-7-9-36-11-13-37-12-10-35-8-6-25-19(31)14-38-17-3-1-2-15-20(17)23(34)29(22(15)33)16-4-5-18(30)27-21(16)32/h1-3,16H,4-14H2,(H,25,31)(H,27,30,32)

InChI Key

LPOYGZDPGIZIFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG3-C2-azide involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

    PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.

    Azide Introduction: Finally, an azide group is introduced at the terminal end of the PEG linker.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG3-C2-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thalidomide-O-acetamido-PEG3-C2-azide has a wide range of applications in scientific research:

Mechanism of Action

Thalidomide-O-acetamido-PEG3-C2-azide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Impact of PEG Length

  • PEG3 vs. PEG2 : The PEG3 variant (target compound) offers superior solubility and biocompatibility compared to PEG2 analogs (e.g., 488.46 Da in ) due to increased ethylene oxide units, enhancing pharmacokinetics . However, PEG2 derivatives may exhibit better cell permeability due to lower molecular weight .
  • PEG3 vs. PEG4 : PEG4 analogs () prolong systemic circulation but risk reduced target engagement efficiency due to excessive hydrophilicity .

Role of Spacer and Functional Groups

  • C2 Spacer : The C2 spacer in this compound provides optimal distance between the thalidomide and azide groups, ensuring efficient CRBN binding and click chemistry reactivity .
  • Acetamido vs. Amido: Acetamido groups (acetylated amines) in the target compound enhance metabolic stability compared to non-acetylated amide linkers (e.g., Thalidomide-O-amido-PEG3-azide in ), which may undergo premature hydrolysis .

Azide Reactivity and Conjugation

All compounds feature terminal azides for bioorthogonal conjugation. However, solubility differences (e.g., PEG3 vs. C6-azide in ) dictate their utility in aqueous vs. lipid-rich environments .

Research Findings and Practical Considerations

  • Solubility : PEG3 and PEG4 variants dissolve readily in aqueous buffers, making them ideal for in vivo studies, while C6-azide derivatives require organic solvents .
  • Stability : Acetamido-containing compounds exhibit longer half-lives in physiological conditions compared to amido-linked analogs .
  • Storage : Most derivatives require refrigeration (2–8°C) and protection from light to prevent azide degradation .

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